7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-1,4-dihydrofuro[3,4-b]indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-7-3-4-10-8(5-7)9-6-16-12(14)11(9)13-10/h3-5,13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWPNKNQYURWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Ethoxy 1h Furo 3,4 B Indol 3 4h One and Its Analogues
Classical and Established Synthetic Approaches
Established methods for constructing the furo[3,4-b]indole core often rely on sequential reactions that build the fused ring system in a controlled, step-by-step manner. These approaches include multi-step syntheses and various cyclization strategies.
Multi-step syntheses provide a reliable pathway to the target molecule by constructing the heterocyclic core through a series of distinct, well-defined reactions. This approach allows for the purification of intermediates and offers flexibility in introducing various substituents.
N-Protection: The indole (B1671886) nitrogen is protected with a phenylsulfonyl group.
Acetal (B89532) Formation: The aldehyde group is converted to an ethylene (B1197577) acetal.
Lithiation and Alkylation: The C-2 position of the indole is lithiated and then reacted with an aldehyde to introduce a hydroxyalkyl side chain.
Cyclization: Exposure to acid removes the acetal protecting group and facilitates the cyclization of the carbinol onto the C-3 position, forming the furo[3,4-b]indole ring system nih.gov.
Another established two-step procedure involves an initial palladium-catalyzed Suzuki–Miyaura cross-coupling reaction, followed by a double Buchwald–Hartwig amination to construct the fused system nih.gov. Similarly, automated multi-step continuous flow synthesis has been developed for related heterocyclic systems, demonstrating the potential for efficient and scalable production without the isolation of intermediates nih.gov.
Cyclization and annulation reactions are fundamental to the formation of the fused furo[3,4-b]indole ring system. These strategies involve the intramolecular or intermolecular formation of one or more rings.
Intramolecular Cyclization: A common approach involves the cyclization of a suitably functionalized indole precursor. For instance, o-substituted anilides can be cyclized to form quinoline rings, a related heterocyclic system, using reagents like sodium ethoxide in ethanol researchgate.net. An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles involves an acid-catalyzed cyclization of hydroxy acetal precursors nih.gov.
[3+2] Cycloaddition: Dearomative (3+2) cycloaddition reactions offer a powerful method for constructing the benzofuro[3,2-b]indol-3-one core, an isomer of the target scaffold. This reaction between para-quinamines and 2-nitrobenzofurans proceeds under mild conditions to afford the polycyclic products in good to excellent yields and with high diastereoselectivity nih.gov. The proposed mechanism involves an initial aza-Michael reaction followed by an intramolecular Michael addition to form the fused ring system nih.gov.
[4+3] Cycloaddition: Complex cyclohepta[b]indole derivatives can be synthesized through a dearomative (4+3) cycloaddition reaction. This method utilizes 2-vinylindoles or 4H-furo[3,2-b]indoles, which react with oxyallyl cations generated in situ from α-haloketones acs.org. This approach is notable for its mild reaction conditions and absence of expensive catalysts acs.org.
Table 1: Overview of Selected Cyclization and Annulation Strategies
| Strategy | Reactants | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular Acid-Catalyzed Cyclization | Indole hydroxy acetals | Forms furan (B31954) ring from a C2-alkanol side chain. | Furo[3,4-b]indoles | nih.gov |
| Dearomative (3+2) Cycloaddition | para-Quinamines and 2-nitrobenzofurans | High diastereoselectivity (>20:1 dr). | Benzofuro[3,2-b]indol-3-ones | nih.gov |
| (4+3) Cycloaddition | 4H-Furo[3,2-b]indoles and α-bromoketones | In situ generation of oxyallyl cations; catalyst-free. | Cyclohepta[b]indoles | acs.org |
Modern and Advanced Synthetic Routes
Contemporary synthetic chemistry has focused on developing more efficient and atom-economical routes. These include transition metal-catalyzed reactions, which enable novel bond formations, and cascade reactions that build molecular complexity in a single step.
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex heterocyclic frameworks.
Palladium-Catalyzed Syntheses: Palladium catalysts are particularly versatile. A novel and efficient approach to functionalized furo[3,4-b]indol-1-ones is based on a palladium-catalyzed sequential process unipr.it. This reaction involves the cyclization of 2-(hydroxypropyn-1-yl)anilines to form the indole moiety, followed by carbon monoxide insertion and a second annulation step to build the lactone ring researchgate.netunipr.it. This one-step method, using a PdI₂/KI catalytic system and molecular oxygen as the oxidant, generates two fused heterocycles and three new bonds unipr.itchim.it. The reaction is sensitive to electronic effects; electron-donating groups on the aniline ring generally lead to higher yields, while strong electron-withdrawing groups are detrimental unipr.it.
Table 2: Palladium-Catalyzed Synthesis of Furo[3,4-b]indol-1-one Derivatives
| Entry | Substrate (R¹ group) | Catalyst System | Solvent | Yield of Furoindolone | Reference |
|---|---|---|---|---|---|
| 1 | H | PdI₂/KI | DMF | 26% | unipr.it |
| 2 | Me | PdI₂/KI | MeCN | 76% | unipr.it |
| 3 | SO₂Ph | PdI₂/KI | MeCN | 0% (unreactive) | unipr.it |
| 4 | CO₂Me (on aniline ring) | PdI₂/KI | MeCN | 25% | unipr.it |
A two-step palladium-catalyzed procedure is also used for synthesizing benzo researchgate.netunimi.itfuro[3,2-b]indoles. This involves a Suzuki–Miyaura cross-coupling followed by a double Buchwald–Hartwig C-N coupling reaction to achieve the final cyclization nih.gov.
Rhodium, Copper, and Gold-Catalyzed Syntheses: Other transition metals are also effective. Rhodium(II) and Copper(II) have been used to catalyze carbenoid cyclization/cycloaddition cascades of α-diazo indolo amido esters nih.gov. Rhodium(III) catalysis enables the synthesis of fused polycyclic furo[3,4-c]indolo[2,1-a]isoquinolines through a cascade C–H activation/annulation/lactonization process acs.org. Gold(I) catalysts are effective in mediating cascade reactions of 4H-furo[3,2-b]indoles with propargyl esters or allenamides to produce indolin-3-one derivatives unimi.itscispace.com.
Cascade (or domino) reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates rsc.orgmdpi.com. These reactions contribute to synthetic efficiency by reducing the number of steps, purifications, and waste generated.
A palladium-catalyzed process for synthesizing furo[3,4-b]indol-1-ones from 2-alkynylanilines is a prime example of a cascade reaction. It combines indolization, carbonylation, and lactonization in one pot unipr.itchim.it. Similarly, rhodium catalysis can initiate a four-step tandem reaction involving C–H activation, Lossen rearrangement, annulation, and lactonization to prepare novel furo[3,4-c]pyridine-1,4-diones rsc.org.
Gold-catalyzed cascade reactions have been employed for the synthesis of complex heterocycles unimi.it. For instance, the reaction between 4H-furo[3,2-b]indoles and propargyl esters, catalyzed by a cationic gold(I) species, proceeds via the formation of a gold-carbene, subsequent addition to the furoindole, and a furan ring-opening to yield 2-alkenyliden-indolin-3-ones unimi.it.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, environmentally friendly alternative to metal-based catalysis researchgate.netsciforum.net. These methods often provide high levels of stereocontrol.
An asymmetric synthesis of 3,4-annulated indoles has been developed using an organocatalytic cascade approach. The reaction engages indoles bearing Michael acceptors at the C4-position with enals, leading to ring-fused indoles in good yields and with excellent enantioselectivities rsc.org. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thiourea, are often employed to activate both nucleophile and electrophile simultaneously, guiding the stereochemical outcome of the reaction nih.govbeilstein-journals.org. While direct application to 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one is not explicitly detailed in the provided sources, these methodologies demonstrate the potential of organocatalysis for the enantioselective construction of related fused indole systems nih.govnih.gov. For example, plausible mechanisms for [3+3] annulation reactions involve a vinylogous Michael addition followed by an intramolecular aldol cyclization, orchestrated by the organocatalyst nih.gov.
Green Chemistry Principles in Furoindolone Synthesis
The application of green chemistry principles to the synthesis of complex heterocyclic systems like this compound is crucial for developing environmentally responsible and economically viable processes. Key considerations include maximizing atom economy, utilizing safer solvents, and improving energy efficiency.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing waste.
In the context of furoindolone synthesis, palladium-catalyzed carbonylative cyclization reactions represent a significant advancement in achieving high atom economy. unipr.it For instance, the synthesis of functionalized furo[3,4-b]indol-1-ones from 2-(hydroxypropyn-1-yl)anilines involves a sequential process where a cyclization to form the indole moiety is followed by carbon monoxide insertion and a second annulation to build the lactone ring. unipr.it This one-pot method forms two fused heterocycles and three new bonds, demonstrating high efficiency. unipr.it
Table 1: Comparison of Reaction Types and Atom Economy
| Reaction Type | General Characteristics | Atom Economy | Relevance to Furoindolone Synthesis |
| Addition Reactions | Two or more molecules combine to form a larger one. | High (often 100%) | Ideal for building the core structure with minimal waste. |
| Rearrangement Reactions | A molecule's carbon skeleton is rearranged. | High (100%) | Can be used to form the desired isomer efficiently. |
| Substitution Reactions | A functional group is replaced by another. | Moderate | Often generate stoichiometric byproducts. |
| Elimination Reactions | A molecule splits into two or more smaller molecules. | Low | Inherently generate waste products. |
Solvent-Free or Environmentally Benign Solvent Protocols
Traditional organic synthesis often relies on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. Green chemistry promotes the use of solvent-free reaction conditions or the replacement of hazardous solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. google.com
Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, is a powerful solvent-free technique. rsc.orgfigshare.com This method has been successfully applied to classic reactions like the Fischer indole synthesis, providing an eco-friendly alternative to solution-based protocols. rsc.org The application of mechanochemistry to the synthesis of furoindolones could significantly reduce solvent waste and potentially lead to the discovery of new reaction pathways.
Microwave-assisted organic synthesis (MAOS) is another energy-efficient technique that can often be performed under solvent-free or reduced-solvent conditions. organic-chemistry.org Microwave irradiation can accelerate reaction rates, improve yields, and enhance product purity. nih.govnih.govmdpi.com The synthesis of various indole derivatives has been successfully achieved using microwave assistance, suggesting its potential applicability to the synthesis of this compound and its analogues. organic-chemistry.org
Improving energy efficiency is a key aspect of green chemistry, aiming to reduce the environmental and economic impact of chemical processes. bohrium.com This can be achieved by conducting reactions at ambient temperature and pressure or by utilizing alternative energy sources that are more efficient than conventional heating.
As mentioned, microwave-assisted synthesis is a prime example of an energy-efficient method. bohrium.com By directly heating the reaction mixture, microwaves can significantly reduce reaction times and energy consumption compared to conventional heating methods that rely on heat transfer through the reaction vessel. nih.gov
Electrochemical synthesis, which uses electricity to drive chemical reactions, is another emerging green technology. nih.govrsc.org Electrosynthesis can often be performed under mild conditions without the need for stoichiometric reagents, leading to higher energy efficiency and reduced waste. nih.gov The application of electrochemical methods to the synthesis of complex heterocyclic systems like furoindolones is a promising area for future research.
Precursor Chemistry and Key Synthetic Intermediates
The rational design of synthetic routes to this compound and its analogues relies on the availability of suitable precursors that can be efficiently converted to the target molecule. Both indole-based and furan-based precursors have been explored in the synthesis of the furoindolone core.
Indole and its derivatives are the most common starting materials for the synthesis of furo[3,4-b]indoles. The specific substitution pattern of the target molecule dictates the choice of the indole precursor.
For the synthesis of the parent 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, a five-step sequence starting from indole-3-carbaldehyde has been reported. nih.gov This method involves protection of the indole nitrogen, conversion of the aldehyde to an ethylene acetal, lithiation at the C-2 position, reaction with an aldehyde, and subsequent acid-catalyzed cyclization to form the furoindole ring system. nih.gov This approach allows for the introduction of substituents at the C-3 position of the furoindole core.
Another versatile indole-based precursor is 3-acetylindole. thepharmajournal.comnih.govresearchgate.netresearchgate.netchemijournal.com This commercially available compound can be modified through various reactions to introduce the necessary functionality for the construction of the fused furanone ring. For example, the acetyl group can be elaborated to form the lactone portion of the molecule.
More advanced strategies involve the use of 2-alkynylanilines, which can undergo palladium-catalyzed carbonylative cyclization to directly form the furo[3,4-b]indol-1-one core. unipr.it This method is particularly attractive from a green chemistry perspective due to its high atom economy and the catalytic nature of the process.
Table 2: Key Indole-Based Precursors and Their Synthetic Utility
| Precursor | Synthetic Route | Key Features |
| Indole-3-carbaldehyde | Multi-step synthesis involving protection, lithiation, and cyclization. nih.gov | Allows for the introduction of various substituents at the C-3 position. |
| 3-Acetylindole | Can be elaborated to form the furanone ring. nih.govresearchgate.net | A readily available and versatile starting material. |
| 2-Alkynylanilines | Palladium-catalyzed carbonylative cyclization. unipr.it | High atom economy, one-pot synthesis of the furoindolone core. |
Furan-Based Precursors
While less common, furan-based precursors can also be utilized in the synthesis of furoindolones. The furan ring can serve as a template for the construction of the fused lactone ring.
Furan-2-carbonyl compounds, such as furan-2-carbaldehyde or furan-2-carboxylic acid derivatives, are potential starting materials. mdpi.comnih.govresearchgate.net These precursors can be reacted with appropriately substituted anilines or other nitrogen-containing nucleophiles to build the indole portion of the molecule. The Paal-Knorr furan synthesis, which involves the condensation of a 1,4-dicarbonyl compound, can be adapted to form substituted furans that can then be further elaborated. organic-chemistry.org
Multicomponent reactions involving furan derivatives have also been explored for the synthesis of complex heterocyclic systems. While not yet applied to the synthesis of this compound, these methods offer a promising avenue for the development of novel and efficient synthetic routes from furan-based precursors.
Chemical Reactivity and Transformation Studies of 7 Ethoxy 1h Furo 3,4 B Indol 3 4h One
Electrophilic and Nucleophilic Reaction Pathways
The reactivity of 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one is dictated by the interplay of its constituent functional groups: the electron-rich indole (B1671886) nucleus, the electrophilic lactone carbonyl group, and the activating ethoxy substituent.
Electrophilic Reactions: The indole ring system is inherently susceptible to electrophilic attack, with the C3 position being the most nucleophilic. wikipedia.orgresearchgate.netstackexchange.com However, in the furo[3,4-b]indol-3(4H)-one scaffold, the C3 position is part of the fused furanone ring. The 7-ethoxy group, being an electron-donating group, further activates the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution. organic-chemistry.org The directing effect of the ethoxy group, along with the influence of the fused ring system, suggests that electrophilic substitution would likely occur at the C5 or C6 positions of the indole nucleus. The presence of the N-H proton can also influence reactivity, and protection of the indole nitrogen is often employed to modulate the outcome of electrophilic substitutions. researchgate.net
Common electrophilic substitution reactions applicable to this scaffold include:
Nitration: Using reagents like nitric acid in sulfuric acid, though milder nitrating agents such as benzoyl nitrate (B79036) may be preferred to avoid polymerization, a common side reaction in indoles under strongly acidic conditions. chemistrytalk.org
Halogenation: Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom onto the benzene ring.
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids like AlCl₃, can introduce acyl or alkyl groups. wikipedia.orgmt.combyjus.commasterorganicchemistry.com The presence of the lactone carbonyl may lead to complex formation with the Lewis acid, potentially affecting the reaction's efficiency. organic-chemistry.org
Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the lactone ring. Strong nucleophiles can induce the opening of the lactone ring. nih.govjetir.orgresearchgate.netresearchgate.net For instance, reaction with amines or hydroxide (B78521) ions would lead to the formation of the corresponding amides or carboxylates of the indole-3-acetic acid derivative. The indole N-H is also acidic and can be deprotonated by strong bases to form an indolide anion, which is a potent nucleophile for reactions like N-alkylation. acsgcipr.org
Pericyclic Reactions: Cycloadditions (e.g., Diels-Alder) and Sigmatropic Rearrangements
The furo[3,4-b]indole system contains a diene embedded within the furan (B31954) ring, making it a potential candidate for cycloaddition reactions. rsc.orgarkat-usa.org
Diels-Alder Reactions: The furan moiety can act as a diene in [4+2] cycloaddition reactions with various dienophiles. stereoelectronics.orglibretexts.orgmdpi.commdpi.comnih.gov The reactivity in these reactions is influenced by the electronic nature of both the diene and the dienophile. The electron-donating 7-ethoxy group on the indole ring may subtly influence the electronic properties of the furan diene. The choice of dienophile is critical, with electron-deficient alkenes and alkynes generally showing higher reactivity. nih.gov The reaction often requires thermal or Lewis acid catalysis. mdpi.com
Table 1: Representative Diels-Alder Reactions of Furo[3,4-b]indole Analogs Note: This table presents generalized data for the furo[3,4-b]indole scaffold as specific data for the 7-ethoxy derivative is not readily available.
| Dienophile | Catalyst/Conditions | Product Type | Reference |
| Maleimides | Aqueous conditions | 7-oxabicyclo[2.2.1]heptene adduct | nih.gov |
| Acetylenedicarboxylates | Heat | Aromatized carbazole (B46965) derivative | stereoelectronics.org |
| Alkenes | Lewis Acid (e.g., ZnI₂) | Cycloadduct | mdpi.com |
Sigmatropic Rearrangements: Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a sigma-bond. wikipedia.orglibretexts.orgresearchgate.netfiveable.me The Fischer indole synthesis, a classic method for indole formation, itself involves a researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.org In the context of this compound, the potential for sigmatropic rearrangements might arise from further functionalization, for example, by introducing an allyl group at the indole nitrogen or another position, which could then undergo a Claisen or Cope-type rearrangement under thermal or catalytic conditions. libretexts.org
Ring Opening and Rearrangement Processes
The strained fused-ring system of this compound is susceptible to ring-opening and rearrangement reactions under various conditions.
Lactone Ring Opening: As mentioned in the context of nucleophilic reactions, the lactone ring can be opened by strong nucleophiles. For instance, hydrolysis with a base would yield a 7-ethoxy-1H-indole-3-carboxylic acid derivative. Reaction with amines would lead to the corresponding amides. Reductive cleavage of the lactone is also a possibility.
Furan Ring Opening: The furan ring can also undergo cleavage. For example, oxidative cleavage can occur under certain conditions. More synthetically relevant is the acid-catalyzed rearrangement of related furo-indole systems, which can lead to the formation of different heterocyclic scaffolds. wnmc.edu.cn For instance, treatment with a strong acid could potentially lead to rearrangement products.
Functional Group Interconversions on the Furo[3,4-b]indol-3(4H)-one Scaffold
The functional groups present in this compound, namely the lactone and the ethoxy group, can be interconverted into other functionalities, providing avenues for further diversification of the scaffold.
Lactone Reduction: The lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Partial reduction to the hemiacetal (lactol) can also be achieved under controlled conditions using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. washington.edu
Table 2: Potential Lactone Reduction Products Note: This table illustrates expected products from the reduction of the lactone in the title compound.
| Reagent | Product |
| LiAlH₄ | 7-ethoxy-3-(hydroxymethyl)-1H-indole-4-methanol |
| DIBAL-H (controlled) | 7-ethoxy-1,4-dihydro-1H-furo[3,4-b]indol-3-ol |
Ether Cleavage: The ethoxy group can be cleaved to the corresponding phenol (B47542) (7-hydroxy-1H-furo[3,4-b]indol-3(4H)-one) using strong acids like HBr or Lewis acids such as BBr₃. byjus.comnih.govresearchgate.net This transformation can be useful for introducing other functional groups at the 7-position or for studying structure-activity relationships. Enzymatic O-dealkylation is also a known metabolic pathway for ethoxy-substituted aromatic compounds. washington.edunih.govnih.gov
Derivatization Strategies of the 7-ethoxy Moiety and Indole Nitrogen
The 7-ethoxy group and the indole nitrogen are key handles for the derivatization of the this compound scaffold, allowing for the synthesis of a wide range of analogs.
Derivatization of the 7-ethoxy Moiety: As mentioned, cleavage of the ethoxy group provides a 7-hydroxy derivative, which can then be subjected to various reactions such as O-alkylation or O-acylation to introduce different substituents at this position.
Derivatization of the Indole Nitrogen: The indole nitrogen can be readily alkylated, acylated, or sulfonylated. nih.govrsc.orgresearchgate.netnih.govgoogle.com N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF. rsc.orgresearchgate.netgoogle.com N-acylation can be performed using acyl chlorides or anhydrides, and N-sulfonylation with sulfonyl chlorides. These modifications can significantly alter the electronic properties and reactivity of the indole ring. nih.gov
Table 3: Representative N-Alkylation Reactions of Indole Derivatives Note: This table provides general conditions for N-alkylation of indoles.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reference |
| Methyl Iodide | NaH | DMF | 25-80 | rsc.org |
| Benzyl Bromide | K₂CO₃ | DMF | 25 | researchgate.net |
| Allyl Bromide | NaH | THF | 0-25 | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Methodologies for 7 Ethoxy 1h Furo 3,4 B Indol 3 4h One
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound with the complexity of 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one, a series of one- and two-dimensional NMR experiments would be required for a complete structural assignment.
Proton (¹H) NMR Spectroscopy for Structural Connectivity
A ¹H NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum of this compound would show distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the furo[3,4-b]indol-3(4H)-one core, and the protons of the ethoxy group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling patterns (spin-spin splitting) would reveal which protons are adjacent to one another, allowing for the assembly of molecular fragments.
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would differentiate between aromatic, carbonyl, and aliphatic carbons. For this compound, distinct signals would be expected for the carbonyl carbon of the lactone, the carbons of the indole and furan (B31954) rings, and the two carbons of the ethoxy group.
Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the entire molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of protons within individual spin systems, such as the aromatic protons on the indole ring and the protons of the ethoxy group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact molecular weight of this compound with very high precision. This accurate mass measurement allows for the determination of the elemental formula of the molecule, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms, which is a critical step in structure elucidation.
Fragmentation Pathway Elucidation
By analyzing the fragmentation pattern in the mass spectrum (often obtained using techniques like tandem mass spectrometry or MS/MS), the different structural components of the molecule can be identified. The molecule would be expected to fragment in a predictable manner, with the loss of the ethoxy group, the carbonyl group, and other characteristic fragments of the furo[3,4-b]indol-3(4H)-one core. Elucidating these fragmentation pathways would provide further confirmation of the proposed structure.
Without access to the actual spectral data, the detailed tables and in-depth analysis as per the user's request cannot be generated. The information above represents a general methodological approach that would be applied to the structural elucidation of the target compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For this compound, these methods can confirm the presence of its key structural components: the indole ring, the γ-lactone ring, and the ethoxy substituent.
The primary functional groups and their expected vibrational frequencies are:
Indole N-H Group: A characteristic stretching vibration for the N-H bond in indoles is typically observed in the IR spectrum as a sharp to moderately broad band. researchgate.netresearchgate.net
γ-Lactone Carbonyl (C=O): The fused five-membered lactone (a cyclic ester) ring contains a carbonyl group. Its stretching vibration gives rise to a very strong and distinct absorption band in the IR spectrum. Unsaturated or fused lactones may sometimes exhibit a splitting of this carbonyl band due to effects like Fermi resonance. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Aromatic System: The indole core contains an aromatic ring. The C=C stretching vibrations within this ring appear as a series of bands in the IR and Raman spectra. Additionally, C-H stretching vibrations from the aromatic ring are expected at wavenumbers just above 3000 cm⁻¹. researchgate.netpressbooks.pub
Ether Linkage (C-O-C): The ethoxy group features C-O bonds. The asymmetric and symmetric stretching vibrations of the C-O-C linkage are characteristic and appear as strong bands in the IR spectrum. mdpi.comdocbrown.info
Aliphatic C-H Bonds: The ethyl group and the saturated portion of the furo-indole core contain sp³-hybridized carbon atoms. Their C-H stretching vibrations are expected in a specific region of the IR spectrum. pressbooks.pub
The expected vibrational frequencies for the functional groups in this compound are summarized in the table below.
Table 1: Expected Characteristic Vibrational Frequencies
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|---|
| Indole Amine | N-H | Stretch | 3400 - 3300 | Medium, Sharp |
| Aromatic | =C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic | C-H | Stretch | 3000 - 2850 | Medium to Strong |
| γ-Lactone | C=O | Stretch | 1780 - 1740 | Strong |
| Aromatic | C=C | Stretch | 1620 - 1450 | Medium to Weak |
| Ether | C-O-C | Asymmetric Stretch | 1275 - 1200 | Strong |
This table presents generalized frequency ranges. The exact position of the bands for a specific molecule depends on its complete chemical environment.
X-ray Crystallography for Solid-State Molecular Structure Determination
Single Crystal X-ray Diffraction Methodology
The process of determining a crystal structure via single-crystal X-ray diffraction involves several key steps. First, a high-quality single crystal of the compound, typically less than a millimeter in any dimension, must be grown. This is often a trial-and-error process involving slow evaporation of a solvent, cooling, or vapor diffusion.
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is cooled, usually with liquid nitrogen, to minimize thermal vibrations of the atoms. A focused beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector as the crystal is rotated.
This diffraction data is then processed to solve the crystal structure. Computational methods are used to determine the electron density map of the unit cell, from which the positions of the atoms can be deduced. The initial structural model is then refined to achieve the best possible fit with the experimental diffraction data, resulting in a detailed molecular structure. mdpi.comresearchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. For this compound, several types of interactions would be expected to dictate its crystal packing. Analysis of crystal structures of related indole derivatives reveals common motifs. nih.govacs.org
The most significant interactions anticipated are:
N-H···O Hydrogen Bonding: The indole N-H group is a hydrogen bond donor, while the oxygen atom of the lactone carbonyl is a strong hydrogen bond acceptor. It is highly probable that these groups would form intermolecular N-H···O hydrogen bonds, linking molecules into chains or dimers. nih.gov
π-π Stacking Interactions: The planar aromatic indole ring system can interact with adjacent indole rings through π-π stacking. These interactions are crucial in the packing of many aromatic compounds. acs.orgiucr.org
These combined forces determine the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the solid state.
Theoretical and Computational Chemistry Investigations of 7 Ethoxy 1h Furo 3,4 B Indol 3 4h One
Quantum Chemical Calculation Methods (e.g., Density Functional Theory (DFT), Ab Initio)
Quantum chemical calculations are indispensable tools for elucidating the properties of molecular systems from first principles. For a molecule like 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one, methods such as Density Functional Theory (DFT) and Ab Initio calculations provide profound insights into its behavior at the electronic level.
Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It calculates the electronic structure of a molecule based on its electron density, which is a function of only three spatial variables. Functionals like B3LYP are commonly employed for studies on drug-like molecules and heterocyclic systems, often paired with basis sets such as 6-311++G(d,p) to accurately describe the molecule's orbitals. nih.gov
Ab Initio (from the beginning) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without using empirical parameters. While computationally more demanding than DFT, they can offer benchmark-quality results, especially for smaller molecules or for validating DFT findings. These methods are particularly useful for studying phenomena where electron correlation is critical.
For the furoindolone scaffold, these methods are foundational for performing geometry optimization, analyzing electronic structure, modeling reaction pathways, and predicting spectroscopic data.
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its ground-state geometry. This is achieved through geometry optimization, an iterative process where the molecule's energy is minimized with respect to the coordinates of its atoms.
For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. A subsequent frequency calculation is performed to confirm that this structure is a true minimum (i.e., has no imaginary frequencies).
The ethoxy group at the C7 position introduces conformational flexibility. Conformational analysis would be performed to identify the various rotational isomers (rotamers) of this group and determine their relative energies. The most stable conformer, which would likely feature minimal steric hindrance, is then used for subsequent electronic structure and property calculations. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Illustrative Optimized Geometrical Parameters
This table presents hypothetical, yet representative, bond length and angle data for the core furoindolone scaffold of this compound, as would be determined by DFT calculations (e.g., B3LYP/6-31G(d)).
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O (Lactone) | ~1.21 Å |
| Bond Length | N-H (Indole) | ~1.01 Å |
| Bond Length | C-O (Ether) | ~1.36 Å |
| Bond Angle | O=C-O (Lactone) | ~125° |
| Dihedral Angle | C-C-O-C (Ethoxy) | ~180° (anti-periplanar) |
Once the optimized geometry is obtained, electronic structure analysis reveals the distribution of electrons within the molecule, which is key to understanding its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For the furoindolone scaffold, the HOMO is typically distributed over the electron-rich indole (B1671886) ring, while the LUMO may be localized on the electron-deficient lactone portion. The ethoxy group, being an electron-donating group, would raise the energy of the HOMO and increase the electron density on the benzene (B151609) part of the indole ring.
Charge Distribution and Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the carbonyl oxygen of the lactone would be a site of high negative potential (a strong hydrogen bond acceptor), while the N-H proton of the indole ring would be a site of high positive potential.
Illustrative Calculated Electronic Properties
This table shows typical electronic property values for a furoindolone-type molecule, calculated using DFT. These values are essential for predicting chemical behavior.
| Electronic Property | Typical Calculated Value (eV) | Significance |
|---|---|---|
| E_HOMO | -6.0 to -5.5 | Ionization Potential / Nucleophilicity |
| E_LUMO | -1.5 to -1.0 | Electron Affinity / Electrophilicity |
| Energy Gap (ΔE) | 4.5 to 5.0 | Kinetic Stability / Reactivity |
| Dipole Moment | 3.0 to 4.5 D | Polarity and Solubility |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing insights that are often difficult to obtain experimentally. google.com For the synthesis of the furo[3,4-b]indole core, several routes have been reported, including palladium-catalyzed carbonylative cyclizations and cycloadditions of indoles with epoxides. researchgate.netunipr.it
Modeling these reactions for this compound would involve:
Identifying Reactants, Intermediates, and Products: The geometry of each species along the proposed reaction pathway is optimized.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier for the reaction. TS searching algorithms are used to find these saddle points. A valid transition state has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is directly related to the reaction rate.
For instance, in a potential synthesis involving the cycloaddition of a substituted indole with a furan (B31954) precursor, DFT calculations could clarify whether the reaction proceeds via a concerted or stepwise mechanism. nih.gov It could also explain the regioselectivity observed in the formation of the furo[3,4-b] isomer over other possibilities. The presence of the 7-ethoxy group would influence the electron density of the indole ring, affecting its reactivity and potentially lowering the activation barrier for certain electrophilic substitution steps in the synthesis. unipr.it
Prediction of Spectroscopic Parameters (e.g., NMR shielding, IR frequencies)
Quantum chemical methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification and interpretation of experimental spectra.
Infrared (IR) Frequencies: After a geometry optimization and frequency calculation, the vibrational modes of the molecule can be determined. These computed frequencies correspond to the peaks in an IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. github.io For this compound, this would allow for the unambiguous assignment of key vibrational bands, such as the C=O stretch of the lactone, the N-H stretch of the indole, and the C-O-C stretches of the furan and ethoxy groups.
Nuclear Magnetic Resonance (NMR) Shielding: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the isotropic magnetic shielding constants for each nucleus. These values can then be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the structural assignment of the molecule and its isomers. github.io
Illustrative Predicted vs. Experimental Vibrational Frequencies
This table demonstrates the correlation between computationally predicted and experimentally observed IR frequencies for key functional groups in a molecule like this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
|---|---|---|---|
| N-H stretch (Indole) | ~3550 | ~3410 | 3400-3450 |
| C=O stretch (Lactone) | ~1810 | ~1740 | 1730-1760 |
| C=C stretch (Aromatic) | ~1640 | ~1575 | 1550-1600 |
| C-O-C stretch (Ether) | ~1280 | ~1230 | 1210-1250 |
Quantitative Structure-Property Relationship (QSPR) Studies (focused on non-biological properties)
QSPR modeling establishes a mathematical relationship between a molecule's structure and its macroscopic properties. researchgate.net These models are used to predict the properties of new or untested compounds based on a set of calculated molecular descriptors. For a series of substituted furoindolones, including the 7-ethoxy variant, a QSPR study could predict various non-biological physical properties.
The process involves:
Data Set Assembly: A collection of furoindolone derivatives with known experimental properties (e.g., melting point, boiling point, refractive index, solubility) is gathered.
Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a predictive equation linking a subset of the most relevant descriptors to the property of interest. nih.gov
Validation: The model's predictive power is rigorously tested using external validation sets and cross-validation techniques.
A QSPR model could, for example, predict the solubility of this compound in various solvents, a critical parameter for its synthesis, purification, and formulation in materials science applications.
Chemoinformatics and Database Mining of Furoindolone Scaffolds
Chemoinformatics applies computational tools to analyze and organize chemical information. Mining large chemical databases like PubChem, Reaxys, and Scifinder for the furo[3,4-b]indolone scaffold can provide valuable context for this compound. nih.gov
Such a search would aim to:
Assess Scaffold Novelty: Determine how many compounds containing the furo[3,4-b]indolone core have been synthesized and reported.
Identify Known Derivatives: Catalog the types and positions of substituents that have been explored on the scaffold. This would reveal whether the 7-ethoxy substitution pattern is common or rare.
Map Synthetic Routes: Collate the different synthetic strategies used to construct the furoindolone ring system, which could inform the development of new, more efficient syntheses. researchgate.netunipr.itnih.govarkat-usa.org
Analyze Property Space: If property data is available, chemoinformatics tools can be used to visualize the chemical space occupied by known furoindolones, identifying trends in properties like molecular weight, polarity (cLogP), and hydrogen bond donor/acceptor counts. This helps to position this compound within the known landscape of related molecules.
This analysis provides a strategic overview of the existing knowledge surrounding the scaffold, highlighting research gaps and opportunities for designing novel derivatives with desired properties.
Applications of 7 Ethoxy 1h Furo 3,4 B Indol 3 4h One in Synthetic Organic Chemistry and Materials Science
Role as a Key Building Block in Complex Molecule Synthesis
The furo[3,4-b]indole framework is recognized as a valuable synthon for the construction of more complex molecular architectures. While direct evidence for 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one is limited, the reactivity of the general furo[3,4-b]indole system suggests its potential as a versatile intermediate. The lactone ring within the structure is susceptible to nucleophilic attack, which could allow for ring-opening reactions to introduce new functionalities. Furthermore, the indole (B1671886) nitrogen can be a site for various substitutions, and the aromatic ring can undergo electrophilic substitution, although the directing effects of the fused furanone and the ethoxy group would need to be considered.
For instance, a palladium-catalyzed carbonylative route has been developed for the synthesis of the parent furo[3,4-b]indol-1-one scaffold. wikipedia.org This highlights the interest in this class of compounds as intermediates. The presence of the ethoxy group at the 7-position in the target compound could modulate the electronic properties of the indole ring, potentially influencing the regioselectivity of subsequent reactions.
Table 1: Potential Reactive Sites of this compound and Their Synthetic Utility
| Reactive Site | Potential Transformation | Synthetic Utility |
| Lactone Carbonyl | Nucleophilic Acyl Substitution | Introduction of diverse side chains, Ring-opening to form functionalized indoles |
| Indole Nitrogen (N-H) | Alkylation, Acylation, Arylation | Modification of solubility and electronic properties, Introduction of directing groups |
| Aromatic Ring (Positions 4, 5, 6) | Electrophilic Aromatic Substitution | Introduction of various functional groups (e.g., nitro, halo, acyl) |
| Methylene Bridge (Position 1) | Deprotonation and Alkylation | Functionalization adjacent to the furanone ring |
Strategies for Incorporation into Fused Polycyclic Systems
The furo[3,4-b]indole core is a prime candidate for the construction of larger, fused polycyclic systems, which are often found in biologically active natural products and functional materials. One common strategy involves Diels-Alder reactions, where the furan (B31954) ring can act as a diene. However, the lactone functionality in this compound deactivates the furan ring for such cycloadditions.
A more plausible approach would involve the initial modification of the furo[3,4-b]indole core. For example, reduction of the lactone to a diol, followed by conversion to a more reactive diene, could open up pathways to complex polycycles. Additionally, the indole portion of the molecule can participate in cyclization reactions. For instance, functionalization of the indole nitrogen with a suitable tether followed by an intramolecular Heck or Friedel-Crafts reaction could lead to the formation of new rings. The synthesis of related furo[3,4-b]carbazoles from indoles demonstrates the feasibility of building upon the indole framework to create extended polycyclic structures. concordia.ca
Catalytic Applications or Ligand Design
While there is no direct report of this compound being used in catalysis, its structural features suggest potential for development as a ligand for transition metal catalysis. The presence of multiple heteroatoms (two oxygens and a nitrogen) in a rigid framework could allow for the chelation of metal ions.
Modification of the core structure would likely be necessary to enhance its coordinating ability. For example, conversion of the lactone to a diol or the introduction of other donor groups on the aromatic ring could create effective bidentate or tridentate ligands. The chirality of substituted furo[3,4-b]indoles could also be exploited in asymmetric catalysis. The asymmetric synthesis of furo[3,4-b]indoles via catalytic [3+2] cycloaddition of indoles with epoxides has been reported, indicating that chiral catalysts can effectively interact with this ring system. nber.org
Potential in Advanced Materials Development (focus on chemical structure's role, not specific material properties)
The furo[3,4-b]indole scaffold, with its fused aromatic and heterocyclic rings, possesses inherent electronic and photophysical properties that could be harnessed in the development of advanced materials. The extended π-system can facilitate charge transport, making such compounds candidates for organic semiconductors or components in organic light-emitting diodes (OLEDs).
The 7-ethoxy substituent in the target compound can influence the solid-state packing and intermolecular interactions, which are crucial for charge mobility in organic electronic materials. The ethoxy group, being electron-donating, will also affect the HOMO and LUMO energy levels of the molecule, thereby tuning its electronic and optical properties. Further functionalization of the furo[3,4-b]indole core could lead to the development of polymers or dendrimers with tailored properties for specific material applications. The synthesis of various substituted furo[3,2-b]indole derivatives and their evaluation for anticancer activity also points to the broader potential of functionalized furo-indole systems in materials science, particularly in the development of bioactive materials. scielo.br
Future Research Directions and Perspectives in Furo 3,4 B Indol 3 4h One Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary focus for future research is the creation of more efficient, atom-economical, and environmentally benign methods for constructing the furo[3,4-b]indol-3(4H)-one scaffold. youtube.com Current protocols, while effective, often have limitations in scope or rely on harsh conditions or expensive catalysts. unipr.it The principles of green chemistry—minimizing waste, using catalytic rather than stoichiometric reagents, and employing renewable resources—are guiding the next generation of synthetic design. youtube.comyoutube.com
Recent breakthroughs have already pointed the way forward. For instance, a one-step palladium-catalyzed process has been developed that sequentially forms the indole (B1671886) and lactone rings from 2-alkynylanilines, generating three new chemical bonds and two fused heterocycles in a single operation with molecular oxygen as the sole oxidant. unipr.it Another innovative approach involves the catalytic de-aromatic [3+2] cycloaddition of indoles with epoxides, facilitated by a Nickel(II) catalyst system, to produce chiral furo[3,4-b]indoles with high stereoselectivity. researchgate.net
Metal-free strategies are also gaining traction. A three-component reaction to build the related furo[3,4-b]carbazole framework demonstrates the potential for environmentally friendly synthesis under mild conditions. wnmc.edu.cn The move away from petroleum-based starting materials toward biomass-derived furan (B31954) platform chemicals (FPCs) also represents a significant opportunity for sustainable synthesis. rsc.org Future work will likely focus on refining these methods to improve yields, broaden substrate scope, and reduce reliance on precious metal catalysts, making the synthesis of complex furoindolones more practical and scalable. eurekalert.orgsciencedaily.com
| Synthetic Strategy | Catalyst/Reagents | Key Features | Scaffold Type | Reference |
|---|---|---|---|---|
| Sequential Indolization/Carbonylative Lactonization | PdI₂/KI, O₂ (oxidant) | One-pot, three new bonds formed (C-N, C-C, C-O), high atom economy. | Furo[3,4-b]indol-1-one | unipr.it |
| Asymmetric [3+2] Cycloaddition | N,N′-dioxide-Ni(II) complex | Catalytic dearomatization of indoles, high enantiomeric excess (up to 91% ee). | Chiral Furo[3,4-b]indoles | researchgate.net |
| Multi-component Reaction | p-TsOH·H₂O (acid catalyst) | Metal-free, environmentally friendly, forms tetracyclic systems. | Furo[3,4-b]carbazole | wnmc.edu.cn |
| Dearomative (3+2) Cycloaddition | K₂CO₃ (base) | N-triggered dearomatization, excellent diastereoselectivity (>20:1 dr). | Benzofuro[3,2-b]indol-3-one | nih.govmdpi.com |
| Lithiation and Cyclization | sec-BuLi, Acid | Multi-step sequence starting from indole-3-carbaldehyde. | 4-(Phenylsulfonyl)-4H-furo[3,4-b]indole | nih.govacs.org |
Exploration of Unprecedented Chemical Transformations
The furo[3,4-b]indol-3(4H)-one core possesses a unique combination of functionalities—an indole, a lactone, and a reactive C-N bond—that opens the door to a wide array of chemical transformations yet to be explored. Research into the reactivity of this scaffold is crucial for its application as a versatile building block in synthetic chemistry. nih.gov
Future studies will likely investigate:
Cycloaddition Reactions: The furo[3,4-b]indole system contains a diene moiety, making it a suitable substrate for Diels-Alder reactions. arkat-usa.org The synthesis of bis-4H-furo[3,4-b]indoles has been reported, with these compounds designed specifically for double Diels-Alder cycloadditions to create complex polycyclic structures. arkat-usa.org Similarly, the related 4H-furo[3,2-b]indoles have been shown to undergo (4+3) cycloaddition reactions with oxyallyl cations, suggesting a rich cycloaddition chemistry awaits discovery. acs.org
Ring-Opening and Rearrangement: The strained lactone ring is a prime target for nucleophilic attack, which could lead to novel ring-opened products or subsequent rearrangements. The reaction of the isomeric furo[3,2-b]indoles with copper-carbenes, which proceeds via a cyclopropanation/ring-opening cascade, exemplifies the potential for profound skeletal reorganization. researchgate.net
Selective Functionalization: Achieving selective functionalization at various positions on the scaffold is a key challenge. Methods for C-1 lithiation have been demonstrated for N-protected furo[3,4-b]indoles, allowing for the introduction of new substituents. nih.gov Developing a broader range of site-selective reactions (e.g., C-H activation, halogenation) would significantly enhance the synthetic utility of the furoindolone core.
Advancements in Computational Methodologies for Prediction and Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. youtube.com For furoindolone chemistry, these methods offer a pathway to understanding and predicting reactivity, structure, and properties, thereby accelerating experimental discovery. nih.gov
DFT allows researchers to calculate molecular properties by solving for the electron density, a simpler quantity than the full electronic wave function, which makes the analysis of complex molecules computationally feasible. youtube.com Future applications in furoindolone research will likely focus on several key areas:
Mechanism Elucidation: DFT calculations can map out the energy landscapes of potential reaction pathways, helping to explain observed product distributions and predict the outcomes of new transformations. youtube.com This is critical for optimizing reaction conditions and designing more efficient catalysts.
Structural Validation: Computational methods are used to corroborate the structures of newly synthesized molecules, providing a powerful complement to experimental techniques like NMR and X-ray crystallography. nih.gov
Property Prediction: By calculating electronic structures, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the photophysical and electronic properties of novel furoindolone derivatives. researchgate.net This is essential for designing new materials with specific functions.
Deep Learning Integration: A significant challenge in DFT is the approximation of the exchange-correlation functional. youtube.com Emerging deep learning models, trained on vast chemical datasets, are now creating functionals with unprecedented accuracy, promising a new era of predictive power for computational chemistry that will undoubtedly benefit the study of complex heterocycles like furoindolones. youtube.com
| Computational Method | Application | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization & Structural Validation | Calculates stable molecular conformations and validates experimentally determined structures. | nih.govyoutube.com |
| DFT / Time-Dependent DFT (TD-DFT) | Electronic & Photophysical Properties | Predicts HOMO/LUMO energies, absorption spectra, and potential for fluorescence. | researchgate.net |
| Molecular Docking | Interaction Analysis | Simulates the binding of a molecule to a protein or other target. | nih.gov |
| Molecular Dynamics (MD) Simulation | Conformational Stability | Assesses the stability of a molecule or a molecule-protein complex over time. | nih.gov |
| Deep Learning-Enhanced DFT | High-Accuracy Property Prediction | Provides more accurate calculations of molecular properties without sacrificing computational speed. | youtube.com |
Expansion of Non-Biological Applications in Pure Chemistry and Materials Science
While much of the interest in indole-containing heterocycles stems from their biological activity, the unique electronic and structural features of the furo[3,4-b]indol-3(4H)-one scaffold suggest significant potential in non-biological domains, particularly in pure chemistry and materials science.
Future research is expected to explore:
Organic Electronics: Fused aromatic and heterocyclic systems are the cornerstones of organic semiconductor technology. The related 9H-Pyrido[3,4-b]indole scaffold has been investigated for its potential in creating advanced materials for electronic devices. chemimpex.com The conjugated π-system of furoindolones could be similarly exploited for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Photophysical Applications: The fusion of the indole and furanone rings creates a chromophore that could be tailored to absorb and emit light at specific wavelengths. The development of indolizine-based fluorophores through carbonylative synthesis highlights a promising direction. researchgate.net By modifying substituents on the furoindolone core, it may be possible to design novel fluorescent probes, dyes, or photosensitizers.
Versatile Synthetic Scaffolds: Beyond its own applications, the furo[3,4-b]indol-3(4H)-one framework serves as a valuable intermediate for constructing even more complex molecular architectures. unipr.itnih.gov Its ability to undergo diverse chemical transformations allows it to be used as a strategic building block in the synthesis of novel polycyclic systems that may not be accessible through other routes.
Challenges and Opportunities in Furoindolone Scaffold Research
The field of furoindolone chemistry is vibrant and full of potential, but it is not without its hurdles. Overcoming these challenges will unlock significant opportunities for innovation.
Key Challenges:
Synthetic Generality: Many existing synthetic methods for furoindolones are limited in their substrate scope or applicability. unipr.it Developing robust and widely applicable synthetic protocols remains a primary objective.
Stereocontrol: The creation of specific stereoisomers, particularly in the synthesis of chiral furoindolones, is a persistent challenge that requires sophisticated catalytic systems or chiral auxiliaries. researchgate.netresearchgate.net
Cost and Sustainability: A number of effective syntheses rely on expensive and toxic heavy metal catalysts. unipr.it Transitioning to cheaper, more abundant metals or developing metal-free catalytic systems is crucial for sustainable, large-scale production. wnmc.edu.cn
Reactivity Control: The multiple reactive sites on the furoindolone scaffold can lead to difficulties in achieving site-selectivity during functionalization, often resulting in mixtures of products.
Future Opportunities:
Catalysis Innovation: There is a vast opportunity to design novel catalysts—including organocatalysts, earth-abundant metal catalysts, and biocatalysts—to enable new, more efficient, and selective transformations.
Discovery of New Reactions: The full chemical reactivity of the furo[3,4-b]indol-3(4H)-one core is far from being fully mapped. nih.govresearchgate.net Systematic exploration could unveil unprecedented reactions and lead to the discovery of new synthetic strategies.
Materials by Design: By combining predictive computational modeling with targeted synthesis, researchers have the opportunity to design and create novel furoindolone-based materials with tailored electronic, optical, and physical properties for specific applications in materials science. researchgate.netchemimpex.com
Expanding Chemical Space: The furo[3,4-b]indol-3(4H)-one scaffold provides a unique entry point into a largely unexplored area of chemical space. The novel polycyclic structures that can be built from this core represent an opportunity to discover molecules with entirely new functions and properties.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one, and how can reaction conditions be optimized?
- Methodological Answer :
- Key Steps :
Starting Materials : Use indole derivatives (e.g., 4-methoxy-1H-indole) as precursors. Ethoxy groups can be introduced via alkylation with ethylating agents (e.g., ethyl bromide) under basic conditions (NaH/DMF) .
Cyclization : Employ POCl₃ or other Lewis acids to facilitate furo-indole ring formation .
Reduction : Use NaBH₄ for selective reduction of carbonyl groups to alcohols if intermediates require it .
- Optimization :
- Vary reaction time (12–24 hours), temperature (0°C to reflux), and stoichiometry (1.2–2.0 equivalents of alkylating agents).
- Monitor progress via TLC or HPLC. Purify via flash column chromatography (silica gel, hexane/EtOAc gradient) .
- Yield Improvement : Pre-dry solvents (e.g., DMF over molecular sieves) and use inert atmospheres (N₂/Ar) to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- Methodological Answer :
- ¹H/¹³C-NMR : Identify characteristic peaks (e.g., ethoxy CH₃ at ~1.3 ppm, aromatic protons at 6.5–8.0 ppm) and coupling patterns to verify substituent positions .
- HR-ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) with ≤2 ppm error .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–C bond lengths ~1.4–1.5 Å, dihedral angles <5° for planar structures) .
- FT-IR : Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for lactone rings) .
Q. What safety protocols are critical during synthesis?
- Methodological Answer :
- Hazardous Reagents : Use fume hoods for POCl₃ (corrosive) and NaH (flammable). Quench excess NaH with ethanol .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Waste Disposal : Neutralize acidic/basic waste before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental structural data?
- Methodological Answer :
- Re-evaluate Computational Models : Use higher-level theory (e.g., DFT with B3LYP/6-311+G(d,p)) to refine bond lengths/angles .
- Experimental Validation :
- Repeat X-ray crystallography to confirm unit cell parameters.
- Compare NMR chemical shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) .
- Case Study : For a similar indole derivative, computational overestimation of C–O bond length by 0.05 Å was corrected via high-resolution XRD .
Q. What strategies optimize experimental design for studying ethoxy and furo-indole reactivity?
- Methodological Answer :
- Variable Screening : Use DoE (Design of Experiments) to test:
- Electrophiles : Ethyl iodide vs. ethyl triflate for ethoxy substitution .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (less coordinating) on reaction rates .
- Kinetic Studies : Conduct time-resolved NMR to track intermediate formation .
- Table : Hypothetical Reaction Conditions and Outcomes (Based on ):
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethyl bromide | DMF | 80 | 62 |
| Ethyl iodide | THF | 60 | 55 |
| Ethyl triflate | DMF | 25 | 78 |
Q. How can in silico models predict biological activity, and what validation methods are recommended?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 or kinases). Focus on binding affinity (ΔG ≤ -8 kcal/mol) .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., LogP ~3.5 for optimal membrane permeability) .
- Validation :
- In Vitro Assays : Test antimicrobial activity (MIC ≤ 10 µg/mL) or enzyme inhibition (IC₅₀ ≤ 1 µM) .
- SAR Analysis : Compare with fluorinated indole derivatives showing enhanced bioactivity .
Q. What advanced techniques characterize electronic properties of the furo-indole core?
- Methodological Answer :
- Cyclic Voltammetry : Measure oxidation potentials (e.g., Eₐₙₒᵈₑ ~1.2 V vs. Ag/AgCl) to assess electron-donating effects of the ethoxy group .
- UV-Vis Spectroscopy : Analyze λₘₐₙ shifts (e.g., 280 → 310 nm upon ethoxy substitution) to quantify conjugation extent .
- DFT Calculations : Map HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity toward electrophiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
